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Compound of Interest

Compound Name: a-D-Galactose pentaacetate

Cat. No.: B1276447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

fully acetylated α-anomer of D-galactose, α-D-Galactose pentaacetate (Ac-α-D-Gal). This

document is intended to serve as a valuable resource for researchers and professionals

involved in carbohydrate chemistry, drug discovery, and development by presenting its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

detailed experimental protocols.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for α-D-Galactose

pentaacetate, presented in a clear and concise tabular format for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR spectral data for a closely related compound, α-D-glucose

pentaacetate, which can serve as a reference in the absence of fully assigned data for α-D-

galactose pentaacetate. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃
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Chemical Shift (δ) ppm Multiplicity Assignment

6.33 d H-1

5.47 t H-3

5.12 t H-4

5.11 dd H-2

4.27 dd H-6a

4.11 m H-5, H-6b

2.19, 2.10, 2.05, 2.03, 2.02 s 5 x CH₃ (acetyl)

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example.

Table 2: ¹³C NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃

Chemical Shift (δ) ppm Assignment

170.6, 170.2, 169.9, 169.4, 168.9 5 x C=O (acetyl)

89.1 C-1

72.8 C-3

70.2 C-5

69.8 C-2

67.8 C-4

61.5 C-6

20.9, 20.7, 20.6, 20.5 5 x CH₃ (acetyl)

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example. A

specification sheet for α-D-Galactose pentaacetate confirms that its ¹³C NMR spectrum

conforms to the expected structure.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of α-D-Galactose pentaacetate reveals characteristic absorption bands

corresponding to its functional groups. The spectrum was obtained for a solid sample.[2]

Table 3: Key IR Absorption Bands of α-D-Galactose Pentaacetate

Wavenumber (cm⁻¹) Intensity Assignment

~1740-1750 Strong C=O stretching (ester)

~1220-1240 Strong C-O stretching (ester)

~1040-1080 Strong C-O stretching (pyranose ring)

~2900-3000 Medium C-H stretching (alkyl)

~1370 Medium C-H bending (methyl)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of α-D-glucose pentaacetate, an isomer of α-D-

galactose pentaacetate, provides insights into the fragmentation pattern of peracetylated

hexopyranoses. The mass spectrum of the glucose analogue shows characteristic fragment

ions.[3]

Table 4: Key Mass Spectrometry Data (EI-MS) for α-D-Glucose Pentaacetate
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

331 Low [M - OAc]⁺

242 Moderate [M - OAc - AcOH - CH₂CO]⁺

169 High
[AcO-CH=CH-CH=OAc]⁺

(oxonium ion)

157 High
[M - OAc - AcOH - CH₂CO -

C₂H₂O]⁺

115 High [AcO-CH=CH-C≡O]⁺

43 Very High (Base Peak) [CH₃CO]⁺ (acetyl cation)

Note: Data is for the isomer α-D-glucose pentaacetate and is representative of the

fragmentation of peracetylated hexoses.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the solid α-D-Galactose pentaacetate sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: CDCl₃

Temperature: 298 K

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Spectral width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm).

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2 seconds

Spectral width: Appropriate for the carbon chemical shift range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for

several hours and cool in a desiccator.

In an agate mortar, grind 1-2 mg of the α-D-Galactose pentaacetate sample to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the

sample by grinding until a homogeneous mixture is obtained.

Transfer the mixture to a pellet-forming die.
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Apply pressure using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of α-D-Galactose pentaacetate in a volatile organic solvent such as

dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Analysis:

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source.

GC Conditions:

Column: A suitable capillary column for carbohydrate analysis (e.g., a non-polar or

medium-polarity column).

Injector Temperature: 250°C

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a

few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.

Carrier Gas: Helium at a constant flow rate.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like α-D-Galactose pentaacetate.
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Caption: Workflow for the spectroscopic analysis of α-D-Galactose pentaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1276447?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276447?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. J66366.14 [thermofisher.com]

2. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

3. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of α-D-Galactose Pentaacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276447#spectroscopic-data-of-a-d-galactose-
pentaacetate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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